An In-Depth Technical Guide to Boc-O-Methyl-D-serine
An In-Depth Technical Guide to Boc-O-Methyl-D-serine
Abstract
This technical guide provides a comprehensive overview of (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid, commonly known as Boc-O-Methyl-D-serine. This document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's core principles, physicochemical properties, synthesis, and diverse applications. We will explore the strategic importance of its protecting groups, provide detailed experimental protocols for its synthesis and use, and contextualize its significance in peptide chemistry, pharmaceutical manufacturing, and neuroscience.
Introduction: A Strategically Modified Chiral Building Block
Boc-O-Methyl-D-serine is a synthetic derivative of the non-proteinogenic amino acid D-serine. It is distinguished by two critical chemical modifications that make it a highly valuable and versatile building block in organic synthesis:
-
N-α-Boc Protection : The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.
-
Side-Chain O-Methylation : The hydroxyl (-OH) group of the serine side chain is converted to a methyl ether (-OCH₃).
These modifications transform the reactive D-serine molecule into a stable, precisely controllable intermediate. The Boc group provides temporary, acid-labile protection to the amine, preventing its participation in undesired reactions, while the chemically robust O-methyl group permanently protects the side-chain hydroxyl group from unwanted side reactions.[1] This dual-protection strategy is fundamental to its utility in the multi-step synthesis of complex peptides and pharmaceutical agents.[1]
Caption: Chemical structure of Boc-O-Methyl-D-serine.
Core Principles: The Imperative of Orthogonal Protection
In peptide and medicinal chemistry, the synthesis of a target molecule requires the sequential and controlled formation of specific bonds. Amino acids, with their multiple reactive sites (amino, carboxyl, and side-chain functional groups), necessitate a protection strategy to ensure this control.[1]
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Shield
The Boc group is a cornerstone of amine protection in organic synthesis.[2][3] Its utility stems from a crucial balance of stability and liability:
-
Stability : It is robust and unreactive under a wide range of conditions, including basic, nucleophilic, and reductive environments.
-
Acid Lability : It is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4]
This "graduated acid lability" is the foundation of the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), where the temporary N-α-Boc group can be removed without affecting more permanent, benzyl-based side-chain protecting groups that require much stronger acids (like HF) for cleavage.
The deprotection mechanism proceeds via protonation of the Boc group, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[3][5][6]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The O-Methyl Group: A Robust Side-Chain Protector
The hydroxyl group of serine is nucleophilic and can participate in undesirable side reactions, such as O-acylation, during peptide coupling steps. The O-methyl ether is an exceptionally stable protecting group that is resistant to the acidic conditions used for Boc deprotection and the basic conditions used for neutralization, making it an effectively "permanent" modification throughout the synthesis.[1] This ensures the integrity of the serine side chain until the final product is assembled.
Physicochemical Properties
The accurate handling, storage, and application of Boc-O-Methyl-D-serine require an understanding of its key physicochemical properties, summarized below.
| Property | Value | Source(s) |
| CAS Number | 86123-95-7 | [7][8][9][10] |
| Molecular Formula | C₉H₁₇NO₅ | [8][9] |
| Molecular Weight | 219.24 g/mol | [9] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid | [8][11] |
| Appearance | White to light yellow solid | [12] |
| Density | ~1.15 g/cm³ (Predicted) | [12] |
| pKa | 3.52 ± 0.10 (Predicted) | [12] |
| Storage | 2-8°C, Sealed in dry conditions | [12] |
Note: Some properties are predicted. For precise lot-specific data, always refer to the supplier's Certificate of Analysis.
Synthesis of Boc-O-Methyl-D-serine
The most common and direct laboratory synthesis involves a two-step process starting from commercially available D-serine.[1] The causality behind this workflow is to first protect the most reactive nucleophile (the amino group) before modifying the less reactive hydroxyl group.
Caption: Two-step synthesis of Boc-O-Methyl-D-serine from D-serine.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol synthesizes Boc-O-Methyl-D-serine from D-serine. It is adapted from procedures described in patents for the synthesis of Lacosamide intermediates.[13][14][15]
Step 1: N-α-Boc Protection of D-Serine
-
Rationale : The reaction is performed under basic aqueous conditions to deprotonate the amino group, increasing its nucleophilicity for attack on the di-tert-butyl dicarbonate ((Boc)₂O) reagent.[3]
-
Procedure :
-
In a reaction vessel, dissolve D-serine (1.0 eq) in an aqueous solution of sodium hydroxide (2-3 eq).[13]
-
Cool the solution to below 20°C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1-1.5 eq) to the reaction mixture, ensuring the temperature remains below 20°C to minimize side reactions.[13]
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture and acidify to pH < 3.5 with a citric acid solution.[16]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine, typically as an oil or foam, which can be used in the next step without further purification.
-
Step 2: O-Methylation of N-Boc-D-serine
-
Rationale : This step requires anhydrous conditions and a strong base to deprotonate the relatively non-acidic side-chain hydroxyl group, forming an alkoxide that can then be methylated. A phase-transfer catalyst is often used to facilitate the reaction between the aqueous base and the organic-soluble substrate.[1][15]
-
Procedure :
-
Dissolve N-Boc-D-serine (1.0 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, ~0.04 eq) in a suitable solvent such as toluene.[15]
-
Cool the suspension to 0-10°C.
-
Slowly add an aqueous solution of a strong base like sodium hydroxide (1.0 eq) and stir for 30 minutes.[15]
-
Add a methylating agent, such as dimethyl sulfate (DMS, 1.2 eq), dropwise while maintaining the temperature at 0-10°C.
-
Allow the reaction to stir at this temperature for several hours until completion is confirmed by TLC.
-
Quench the reaction by adding an aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-O-Methyl-D-serine.
-
Purify the product via column chromatography or recrystallization as needed to achieve desired purity.
-
Applications in Research and Drug Development
Pharmaceutical Synthesis: The Case of Lacosamide
Boc-O-Methyl-D-serine is a pivotal intermediate in the industrial synthesis of Lacosamide, an anticonvulsant drug used for treating epilepsy.[1][17] The synthesis leverages the pre-installed protecting groups and stereochemistry of the molecule.
The general synthetic route proceeds as follows:[13][14][15]
-
Amide Formation : The carboxylic acid of Boc-O-Methyl-D-serine is activated (e.g., as a mixed anhydride) and reacted with benzylamine to form the corresponding benzylamide.
-
Boc Deprotection : The Boc group is removed under acidic conditions (e.g., with TFA) to expose the free amine.
-
N-Acetylation : The final step involves the acetylation of the amine with acetic anhydride to yield Lacosamide.
The use of Boc-O-Methyl-D-serine is critical as it prevents racemization, which can be a problem in other synthetic routes, ensuring the final product has the required (R)-stereochemistry for biological activity.[15][18]
Peptide Synthesis
In peptide chemistry, the incorporation of D-amino acids is a common strategy to enhance the metabolic stability of peptide-based drug candidates by making them resistant to degradation by proteases. Boc-O-Methyl-D-serine serves as the building block for introducing an O-methylated D-serine residue into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
Neuroscience Research
The parent molecule, D-serine, is a critical endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[19][20] This receptor is fundamental to synaptic plasticity, learning, and memory.[20][21] Dysregulation of D-serine signaling is implicated in various neurological and psychiatric disorders.[19][22]
Consequently, derivatives like Boc-O-Methyl-D-serine are valuable tools for neuroscientists and medicinal chemists to:
-
Synthesize novel peptides or peptidomimetics that can modulate NMDA receptor activity.
-
Develop probes to study the D-serine binding site on the NMDA receptor.
-
Create stable analogs of D-serine-containing neuropeptides for therapeutic development.[23]
Conclusion
Boc-O-Methyl-D-serine is more than a simple amino acid derivative; it is a strategically engineered molecule that provides chemists with precise control over synthetic outcomes. Its dual-protection scheme—an acid-labile Boc group on the amine and a robust O-methyl ether on the side chain—enables its seamless integration into complex synthetic pathways. From the industrial-scale production of vital medicines like Lacosamide to the laboratory synthesis of novel peptides for neuroscience research, Boc-O-Methyl-D-serine stands as an essential chiral building block, empowering the advancement of chemical and biomedical sciences.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. chem.ucla.edu. [Link]
-
D-serine as a gliotransmitter and its roles in brain development and disease. Frontiers in Synaptic Neuroscience. [Link]
-
D-Serine: A key to synaptic plasticity? Journal of Physiology-Paris. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
The Neurobiology of d-Serine Signaling. Advances in Pharmacology. [Link]
- Process for the preparation of lacosamide.
-
d-Serine as a Neuromodulator: Regional and Developmental Localizations in Rat Brain Glia Resemble NMDA Receptors. The Journal of Neuroscience. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723. PubChem. [Link]
-
Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica. [Link]
- An improved process for the preparation of lacosamide.
-
Boc-O-Methyl-D-serine (CAS No.: 86123-95-7). Manus Aktteva Biopharma LLP. [Link]
-
The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Total Synthesis of Lacosamide. ResearchGate. [Link]
-
BOC-D-Serine methyl ester, min 98%, 100 grams. CP Lab Safety. [Link]
-
Boc-D-Ser-OMe [95715-85-8]. Aapptec Peptides. [Link]
-
SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses. [Link]
- Synthesis method of O-methyl-D-serine.
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
N-boc-d-serine methyl ester (C9H17NO5). PubChemLite. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc-o-Methyl-D-serine | 86123-95-7 [sigmaaldrich.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. manusaktteva.com [manusaktteva.com]
- 10. scbt.com [scbt.com]
- 11. Boc-o-Methyl-D-serine | 86123-95-7 [sigmaaldrich.com]
- 12. Boc-o-methyl-D-serine CAS#: 86123-95-7 [m.chemicalbook.com]
- 13. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 14. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boc-o-methyl-D-serine | 86123-95-7 [chemicalbook.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]
- 19. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]
- 20. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemimpex.com [chemimpex.com]
